2-amino-7-benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one
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Overview
Description
2-amino-7-benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound is part of the pyrido[3,4-d]pyrimidine family, which is known for its diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one typically involves the condensation of 1-benzyl-4-ethoxycarbonyl-3-oxopiperidine with pyrrolidine-1-carboxamidine. This is followed by treatment with trifluoromethanesulfonyl anhydride, aqueous ammonia, and hydrogen in the presence of palladium on carbon . The reaction conditions often require refluxing in solvents like xylene and the use of bases for cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-amino-7-benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve hydrogenation in the presence of catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
2-amino-7-benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its antiproliferative properties, making it a candidate for cancer research.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-amino-7-benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one involves its interaction with molecular targets such as kinases. It acts as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can disrupt various cellular pathways, leading to effects like reduced cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2,4(1H,3H)-dione
- 7-arylmethyl-substituted derivatives of 2-amino-2-pyrrolidin-1-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Uniqueness
2-amino-7-benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its benzyl group at the 7-position and amino group at the 2-position contribute to its ability to interact with various biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-amino-7-benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c15-14-16-12-9-18(7-6-11(12)13(19)17-14)8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H3,15,16,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDMEXIJNZOGIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=O)N=C(N2)N)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=C1C(=O)N=C(N2)N)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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